molecular formula C9H16O3 B14286978 5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester CAS No. 113997-03-8

5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester

Cat. No.: B14286978
CAS No.: 113997-03-8
M. Wt: 172.22 g/mol
InChI Key: YBIXBLXWQMESSO-UHFFFAOYSA-N
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Description

5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester is an organic compound with the molecular formula C9H16O3 It is an ester derivative of 5-Hexenoic acid, characterized by the presence of a hydroxy group and a methyl group on the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester typically involves the esterification of 5-Hexenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

5-Hexenoic acid+EthanolAcid Catalyst5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester+Water\text{5-Hexenoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 5-Hexenoic acid+EthanolAcid Catalyst​5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester+Water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    5-Hexenoic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Hexenoic acid, ethyl ester: Similar structure but without the hydroxy and methyl groups on the third carbon atom.

    5-Hexynoic acid: An alkyne derivative with a triple bond instead of a double bond.

Uniqueness

5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester is unique due to the presence of both a hydroxy group and a methyl group on the third carbon atom, which imparts distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic and industrial processes.

Properties

CAS No.

113997-03-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 3-hydroxy-3-methylhex-5-enoate

InChI

InChI=1S/C9H16O3/c1-4-6-9(3,11)7-8(10)12-5-2/h4,11H,1,5-7H2,2-3H3

InChI Key

YBIXBLXWQMESSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(CC=C)O

Origin of Product

United States

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